molecular formula C8H9BrS B15216534 (4-(Bromomethyl)phenyl)methanethiol

(4-(Bromomethyl)phenyl)methanethiol

Cat. No.: B15216534
M. Wt: 217.13 g/mol
InChI Key: ZXZFQOCSXNMYDP-UHFFFAOYSA-N
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Description

(4-(Bromomethyl)phenyl)methanethiol is a versatile bifunctional building block designed for advanced chemical synthesis and materials science research. This compound features two distinct reactive sites: a bromomethyl group and a thiol group. The benzyl bromide moiety is highly effective in Suzuki cross-coupling reactions for constructing biaryl systems, and serves as an excellent electrophile for nucleophilic substitutions, such as the formation of thioethers or amines. Concurrently, the thiol group allows for participation in thiol-ene click chemistry, a highly efficient and selective method for polymer synthesis and bioconjugation, and can also form self-assembled monolayers on metal surfaces. This unique combination of functionalities makes it a valuable precursor in organic synthesis, pharmaceutical development, and the creation of functionalized materials and metal-organic frameworks. The compound is provided with guaranteed high purity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(bromomethyl)phenyl]methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZFQOCSXNMYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CS)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Bromomethyl)phenyl)methanethiol typically involves the bromination of a precursor compound, such as (4-methylphenyl)methanethiol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process parameters, such as temperature, reaction time, and reagent concentrations, are optimized to achieve high efficiency and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

(4-(Bromomethyl)phenyl)methanethiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The methanethiol group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromomethyl group.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of (4-methylphenyl)methanethiol.

Scientific Research Applications

(4-(Bromomethyl)phenyl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Bromomethyl)phenyl)methanethiol involves its interaction with molecular targets through its reactive functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the methanethiol group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Compounds for Comparison

The following structurally related compounds are selected for comparison based on shared bromomethyl or aromatic functionalities:

4-(Bromomethyl)benzaldehyde

4-Bromomethylphenylboronic acid

3-Bromomethylphenylboronic acid

5-(Bromomethyl)-3-phenylisoxazole

Comparative Data Table

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
(4-(Bromomethyl)phenyl)methanethiol Not provided C₈H₉BrS 217.12 Bromomethyl, Thiol Organic synthesis, Ligand design
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO 215.05 Bromomethyl, Aldehyde Intermediate in organic synthesis
4-Bromomethylphenylboronic acid Not provided C₇H₈BBrO₂ 213.85 Bromomethyl, Boronic acid Suzuki-Miyaura coupling reactions
3-Bromomethylphenylboronic acid Not provided C₇H₈BBrO₂ 213.85 Bromomethyl, Boronic acid Cross-coupling reactions
5-(Bromomethyl)-3-phenylisoxazole 2039-50-1 C₁₀H₈BrNO 238.08 Bromomethyl, Isoxazole Pharmaceutical intermediates

Reactivity and Functional Group Analysis

  • Thiol Group (Target Compound) : The -SH group is highly nucleophilic, enabling disulfide bond formation and metal chelation. This contrasts with the aldehyde group in 4-(Bromomethyl)benzaldehyde , which participates in condensation or oxidation reactions .
  • Boronic Acids : The boronic acid derivatives (4- and 3-Bromomethylphenylboronic acid ) are pivotal in Suzuki-Miyaura cross-couplings, facilitating carbon-carbon bond formation in medicinal chemistry .
  • Isoxazole Moiety : The heterocyclic structure of 5-(Bromomethyl)-3-phenylisoxazole is common in bioactive molecules, underscoring its role in drug development .

Research and Crystallography

Crystallographic studies of bromomethyl analogs (e.g., boronic acids) often employ software like SHELXL for structure refinement, highlighting its robustness in small-molecule crystallography .

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